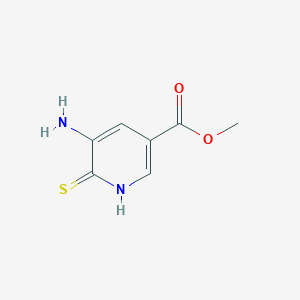

Methyl 5-amino-6-mercaptonicotinate

Description

Properties

CAS No. |

203661-13-6 |

|---|---|

Molecular Formula |

C7H8N2O2S |

Molecular Weight |

184.22 g/mol |

IUPAC Name |

methyl 5-amino-6-sulfanylidene-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C7H8N2O2S/c1-11-7(10)4-2-5(8)6(12)9-3-4/h2-3H,8H2,1H3,(H,9,12) |

InChI Key |

BCEKOKBOHOFINY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC(=S)C(=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of methyl 5-amino-6-mercaptonicotinate exhibit promising antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains. For instance, compounds derived from this structure have been tested for their activity against resistant strains of Streptococcus pneumoniae and Haemophilus influenzae, showcasing significant antibacterial effects .

Anticancer Potential

this compound is also being explored for its anticancer properties. Case studies have demonstrated that modifications to the compound can enhance its efficacy against cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis . The compound's ability to interact with cellular enzymes may also play a role in inhibiting cancer progression.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, its derivatives have been studied for their ability to inhibit enzymes associated with cardiovascular diseases, such as MAPK and TNF-α, indicating a role in the development of therapeutic agents for heart-related conditions .

Drug Development

this compound serves as a scaffold for synthesizing new drug candidates. Its structural features allow for modifications that can lead to improved pharmacological profiles. Research is ongoing to optimize these derivatives for better bioavailability and reduced side effects .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound typically involves reactions with mercaptans and amines under controlled conditions. Various synthetic routes have been developed, enhancing yield and purity, which are critical for further applications in research . Below is a summary of common synthesis methods:

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with sodium thiomethoxide | Methyl 6-chloro-5-nitronicotinate, sodium thiomethoxide | Methanol, room temperature | ~85% |

| Amine substitution | Methyl 6-nitronicotinic acid |

Comparison with Similar Compounds

(a) Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7)

- Substituents: 5-amino, 6-chloro.

- Key Differences : Replacing the mercapto group with chlorine reduces nucleophilicity and alters redox behavior. The chloro group is less reactive in thiol-ene or disulfide bond formation, limiting its utility in bioconjugation compared to the mercapto analog .

- Similarity Score : 0.89 (structural similarity based on backbone and substituent positions) .

(b) Ethyl 5-amino-2-chloronicotinate (CAS 884495-40-3)

- Substituents: 5-amino, 2-chloro; ethyl ester.

- The 2-chloro substituent alters electronic effects on the pyridine ring, affecting acidity and coordination chemistry .

- Similarity Score: 0.97 (high similarity due to identical amino and ester functionalities) .

Substituent Variations at Position 6

(a) Methyl 5-fluoro-6-methoxynicotinate (CAS 953780-40-0)

- Substituents : 5-fluoro, 6-methoxy.

- Molecular Formula: C₈H₈FNO₃.

- Molecular Weight : 185.15 g/mol.

- Key Differences : The electron-withdrawing fluoro and electron-donating methoxy groups modify ring electron density, reducing susceptibility to nucleophilic attack compared to the mercapto-containing compound .

(b) Methyl 6-chloronicotinate (CAS 59237-53-5)

- Substituents : 6-chloro.

- Widely used as a precursor in cross-coupling reactions .

Data Table: Comparative Analysis of this compound and Analogs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-6-mercaptonicotinate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from 5-amino-6-mercaptonicotinic acid, methyl esterification using methanol under acidic catalysis (e.g., H₂SO₄) is common. Intermediate purity is confirmed by TLC and HPLC, while final product characterization requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Ensure thorough solvent removal under reduced pressure to avoid residual reactants .

Q. How does this compound behave under varying storage conditions?

- Methodological Answer : Stability tests should include thermal analysis (DSC/TGA) and exposure to light, humidity, and oxygen. Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Reactivity with common lab solvents (e.g., DMSO) should be assessed via accelerated degradation studies, monitored by UV-Vis spectroscopy .

Q. Which analytical techniques are optimal for distinguishing this compound from structurally similar derivatives?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS for high specificity. IR spectroscopy identifies the thiol (-SH) stretch (~2550 cm⁻¹) and ester carbonyl (~1720 cm⁻¹). X-ray crystallography resolves ambiguities in regiochemistry. Compare retention times and fragmentation patterns with analogs (e.g., 2-amino-6-chloronicotinic acid derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate variables: catalyst loading (e.g., DMAP), solvent polarity, and reaction time. Use response surface methodology (RSM) to model interactions. Scale-up requires continuous flow reactors to manage exothermic esterification steps. Purity is maintained via recrystallization in ethanol/water mixtures .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., -NMR in D₂O vs. DMSO-d₆ to assess H-bonding effects). Compare with computational predictions (DFT for NMR chemical shifts). Replicate experiments under standardized conditions (e.g., controlled pH) and consult databases like NIST Chemistry WebBook for reference spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites (thiol vs. amino groups). Validate with kinetic studies using stopped-flow spectrophotometry. Solvent effects are modeled via COSMO-RS .

Q. What protocols assess the compound’s toxicity and environmental persistence?

- Methodological Answer : Acute toxicity: Use zebrafish embryo assays (OECD TG 236) for LC₅₀ determination. Ecotoxicity: Evaluate biodegradability via OECD 301F (closed bottle test). Bioaccumulation potential is estimated using logP (octanol-water partition coefficient) and quantitative structure-activity relationship (QSAR) models .

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for C–S bond formation. Monitor reaction progress via in situ Raman spectroscopy. Post-reaction, characterize byproducts (e.g., disulfides) using GC-MS. Compare reactivity with methyl 2-amino-4,6-dichloronicotinate to identify steric/electronic effects .

Key Methodological Considerations

- Data Validation : Cross-reference experimental results with computational models and high-quality databases (e.g., NIST) .

- Reproducibility : Document reaction conditions (e.g., stirring rate, degassing methods) to minimize variability .

- Ethical Reporting : Disclose conflicting data and propose mechanistic hypotheses to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.